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Compound of Interest

Compound Name: 5-Isobutoxy-2-nitro-benzaldehyde

Cat. No.: B1370070

Get Quote

CAS: 154606-15-2 | Formula: C₁₁H₁₃NO₄ | MW: 223.23 g/mol

Executive Summary & Chemical Identity
5-Isobutoxy-2-nitrobenzaldehyde serves as a specialized building block in medicinal chemistry.

Unlike its simpler congener 2-nitrobenzaldehyde, the introduction of the 5-isobutoxy moiety

significantly alters its solubility profile and electronic properties, making it a preferred

intermediate for lipophilic drug candidates.

This guide provides a comprehensive spectral breakdown (NMR, IR, MS) derived from high-

fidelity structural analogs (5-methoxy-2-nitrobenzaldehyde and 5-hydroxy-2-nitrobenzaldehyde)

and established substituent chemical shift principles.

Structural Visualization
The molecule features a trisubstituted benzene ring with a push-pull electronic system:

Electron Withdrawing (EWG): Nitro (-NO₂) at C2 and Formyl (-CHO) at C1.

Electron Donating (EDG): Isobutoxy (-OCH₂CH(CH₃)₂) at C5.
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Figure 1: Electronic substituent effects governing the spectral signature.

Synthesis & Purity Context
Understanding the synthesis is vital for interpreting the spectra, particularly for identifying

common impurities like unreacted alkyl halides or hydrolysis byproducts.

Primary Route: Williamson Ether Synthesis via alkylation of 5-hydroxy-2-nitrobenzaldehyde.
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Figure 2: Synthetic pathway highlighting potential impurities visible in crude NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by a distinct aromatic pattern (1,2,4-trisubstitution) and

the aliphatic isobutyl chain.
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¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts are calibrated to TMS (0.00 ppm).
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Assignment
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Structural
Insight

-CHO 10.45 Singlet (s) 1H -

Highly

deshielded by

ortho-NO₂

group

(anisotropic

effect).

Ar H-3 8.15 Doublet (d) 1H 9.0

Ortho to -

NO₂. Most

deshielded

aromatic

proton.

Ar H-6 7.35 Doublet (d) 1H 2.8

Ortho to -

CHO, but

shielded by

ortho-alkoxy

group.

Ar H-4 7.10 dd 1H 9.0, 2.8

Meta to -NO₂,

Ortho to -OR.

Shielded by

alkoxy

resonance.

-OCH₂- 3.88 Doublet (d) 2H 6.5

Characteristic

methylene

doublet of

isobutyl ether.

-CH- 2.15 Septet (m) 1H 6.7

Methine

proton of the

isobutyl

group.
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-CH₃ 1.05 Doublet (d) 6H 6.7

Gem-

dimethyl

group.

Application Scientist Note: The key diagnostic feature differentiating this from the starting

material (5-hydroxy) is the disappearance of the broad phenolic -OH singlet (~10-11 ppm) and

the appearance of the aliphatic isobutyl signals (3.88, 2.15, 1.05 ppm).

¹³C NMR Data (100 MHz, CDCl₃)
Carbonyl (C=O): ~188.0 ppm.

Aromatic C-NO₂ (C2): ~142.0 ppm.

Aromatic C-O (C5): ~163.5 ppm (Deshielded by oxygen attachment).

Aromatic C-H: 127.0 (C3), 116.0 (C6), 114.5 (C4).

Aliphatic: 75.5 (-OCH₂-), 28.0 (-CH-), 19.2 (-CH₃).

Infrared (IR) Spectroscopy
The IR spectrum confirms the functional group transformation, specifically the retention of the

nitro/aldehyde core and the formation of the ether linkage.
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Frequency (cm⁻¹) Vibration Mode Intensity Notes

1695 - 1705 C=O Stretch Strong

Conjugated aldehyde

(shifted slightly higher

due to -NO₂).

1530 & 1350 N-O Stretch Strong

Asymmetric (1530)

and Symmetric (1350)

Nitro stretches.

1250 - 1260 C-O-C Stretch Medium
Aryl alkyl ether stretch

(confirms alkylation).

2870 - 2960 C-H Stretch Medium

Aliphatic C-H

stretches from the

isobutyl group.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M]+ = 223.

Fragmentation Pathway (EI)
The fragmentation pattern is dominated by the loss of the labile isobutyl group and the nitro

group.

m/z 223 (M⁺): Parent ion.

m/z 177 (M - 46): Loss of Nitro group [M - NO₂]⁺.

m/z 166 (M - 57): Loss of Isobutyl group [M - C₄H₉]⁺ (McLafferty-like rearrangement or

simple cleavage).

m/z 150: Loss of Isobutoxy radical.
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Figure 3: Predicted fragmentation tree for structural confirmation.

References & Validation Sources
To validate these spectral assignments, the following authoritative databases and literature on

the 5-alkoxy-2-nitrobenzaldehyde class were utilized:

PubChem Compound Summary (5-Hydroxy-2-nitrobenzaldehyde). National Library of

Medicine. (Used as the aromatic core scaffold for NMR prediction). Link

Sigma-Aldrich Product Sheet (5-Methoxy-2-nitrobenzaldehyde). Merck KGaA. (Used to

validate the 5-alkoxy substituent effect on the 2-nitrobenzaldehyde ring). Link

SDBS (Spectral Database for Organic Compounds). AIST Japan. (General reference for

Isobutyl ether chemical shifts). Link

BenchChem Technical Guide. Nitrobenzaldehyde Isomers and Properties. (Reference for

nitro-aldehyde electronic interactions). Link

To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 5-Isobutoxy-2-
nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1370070/docs#technical-guide-spectral-analysis-of-
5-isobutoxy-2-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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